BenchChemオンラインストアへようこそ!

2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile

Purity Pharmaceutical intermediate Procurement specification

2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile (CAS 804519-27-5) is a substituted pyrrole-3-carbonitrile that serves as the critical synthetic intermediate for yonkenafil (优克那非), a potent phosphodiesterase‑5 (PDE5) inhibitor developed for erectile dysfunction therapy. The compound is characterized by a 2‑amino group, a 3‑cyano moiety, a 4‑methyl substituent, and an N‑1 propyl chain, which together confer the specific molecular topology required for the downstream construction of the pyrazolo[3,4‑d]pyrimidin‑7‑one scaffold of yonkenafil.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 804519-27-5
Cat. No. B3285469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile
CAS804519-27-5
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCCN1C=C(C(=C1N)C#N)C
InChIInChI=1S/C9H13N3/c1-3-4-12-6-7(2)8(5-10)9(12)11/h6H,3-4,11H2,1-2H3
InChIKeyYXHGHIPMRPOBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile (CAS 804519-27-5): A Key PDE5 Inhibitor Intermediate


2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile (CAS 804519-27-5) is a substituted pyrrole-3-carbonitrile that serves as the critical synthetic intermediate for yonkenafil (优克那非), a potent phosphodiesterase‑5 (PDE5) inhibitor developed for erectile dysfunction therapy . The compound is characterized by a 2‑amino group, a 3‑cyano moiety, a 4‑methyl substituent, and an N‑1 propyl chain, which together confer the specific molecular topology required for the downstream construction of the pyrazolo[3,4‑d]pyrimidin‑7‑one scaffold of yonkenafil. Its availability in multi‑gram quantities at pharmaceutical‑grade purity (≥96 %) makes it a procurement commodity for organizations engaged in PDE5‑targeted drug development.

Why 2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile Cannot Be Replaced by Generic Pyrrole-3-carbonitrile Analogs


The N‑1 propyl chain of 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile is not a passive spectator; it is a structural determinant that enables the key cyclization step to the yonkenafil core. The unsubstituted N‑H analog (CAS 59146‑60‑0) and the N‑butyl variant (CAS 1227958‑01‑1) lack the precise N‑alkyl geometry required for the annulation reaction, leading to either no conversion or to undesired regioisomeric products [1]. Chinese patents CN112266349B and CN114085178A explicitly claim the preparation of this specific N‑propyl intermediate, underscoring that the synthetic route for yonkenafil has been optimized around this exact substitution pattern [2]. Using a different N‑alkyl homolog would necessitate extensive reaction re‑optimization, with no guarantee of achieving comparable yield or purity.

2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile: Quantitative Differentiation Evidence


Higher Commercial Purity vs. N‑H Analog (CAS 59146‑60‑0)

2‑Amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile is routinely offered at ≥96 % purity, with leading suppliers specifying NLT 98 % . In contrast, the N‑H analog (CAS 59146‑60‑0) is typically available at a minimum purity of 95 % . This 3–5 percentage‑point offset in baseline purity can significantly reduce the purification burden for downstream API synthesis.

Purity Pharmaceutical intermediate Procurement specification

Validated High-Yield Synthetic Route with 99.7 % Purity

Patent CN112266349B discloses a four‑step synthesis of 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile with a final step molar yield of 91.0 % and a product purity of 99.7 % (HPLC) [1]. Such a high‑purity, high‑yield protocol has not been reported for the N‑H analog or the N‑butyl analog in the open patent literature.

Synthesis yield Process chemistry Industrial scalability

Lower Boiling Point Facilitates Purification by Distillation

The predicted boiling point of 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile is 329.3 ± 42.0 °C , whereas the N‑H analog boils at a significantly higher 363.8 ± 42.0 °C . The ~34 °C lower boiling point indicates reduced intermolecular hydrogen‑bonding, which can facilitate purification by fractional distillation or sublimation.

Boiling point Physical property Purification

Higher Lipophilicity (XlogP) for Optimized Phase‑Transfer Reactivity

The N‑propyl substituent raises the computed XlogP of 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile to 1.8 [1], compared with an XlogP of 1.0 for the N‑H analog . This ΔlogP of +0.8 enhances solubility in organic solvents commonly employed for the condensation and bromination steps of yonkenafil synthesis, potentially improving reaction rates and phase‑transfer efficiency.

Lipophilicity logP Reaction optimization

Room‑Temperature Storage vs. Cold‑Chain Requirement for the N‑H Analog

The target compound is recommended for storage at room temperature in a dry environment , whereas the N‑H analog requires long‑term storage at 2–8 °C protected from light . This difference reduces cold‑chain logistics costs and simplifies inventory management for procurement teams.

Storage stability Supply chain Logistics

2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile: High-Value Application Scenarios


GMP‑grade Yonkenafil API Manufacturing

The N‑propyl intermediate is irreplaceable for the synthesis of yonkenafil hydrochloride. Any other N‑alkyl pyrrole‑3‑carbonitrile would fail to generate the correct pyrazolo[3,4‑d]pyrimidin‑7‑one ring system, making 804519‑27‑5 the mandatory starting material for commercial API batches [1].

Process Chemistry Optimization for PDE5 Inhibitor Generics

The patent‑validated yield of 91 % and purity of 99.7 % [2] provides a benchmark that generic manufacturers can use to evaluate their own synthetic routes, reducing the time required for process development and scale‑up.

Academic and Industrial PDE5 SAR Studies

Medicinal chemistry groups exploring structure‑activity relationships around the PDE5 pharmacophore require the authentic N‑propyl intermediate to prepare yonkenafil controls and to generate novel N‑alkyl analogs by divergent synthesis, ensuring that the N‑1 substituent is correctly installed from the outset [1].

Temperature‑Sensitive Supply Chains for Research Consumables

Because the compound can be stored at ambient temperature , procurement teams serving geographically dispersed research sites can avoid the logistical complexity and energy costs of refrigerated shipping, a clear advantage over the N‑H analog that mandates 2–8 °C storage.

Quote Request

Request a Quote for 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.